molecular formula C8H7ClN2 B1358313 3-Chloro-6-methyl-1H-indazole CAS No. 885271-60-3

3-Chloro-6-methyl-1H-indazole

Cat. No. B1358313
CAS RN: 885271-60-3
M. Wt: 166.61 g/mol
InChI Key: MKLANKYFLBMWPO-UHFFFAOYSA-N
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Description

“3-Chloro-6-methyl-1H-indazole” is a chemical compound with the molecular formula C8H7ClN2 . It is a type of indazole, which is a bicyclic compound made up of a benzene ring and a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .


Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Various methods have been developed for the synthesis of indazole derivatives . For example, a Cu (OAc) 2 -catalyzed reaction has been described for the synthesis of 1 H -indazoles by N–N bond formation . Another method involves alkylation reactions under phase transfer catalysis conditions .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1 H -indazole and 2 H -indazole . Since 1 H -indazole is more thermodynamically stable than 2 H -indazole, it is the predominant tautomer . The structure of “3-Chloro-6-methyl-1H-indazole” includes a chlorine atom and a methyl group attached to the indazole ring .


Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions. For instance, they can undergo transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

The molecular weight of “3-Chloro-6-methyl-1H-indazole” is 166.61 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . Its topological polar surface area is 28.7 Ų .

Scientific Research Applications

Antiproliferative Activity

Indazoles, including 3-Chloro-6-methyl-1H-indazole, have been investigated for their antiproliferative effects. Notably, 3-amino-1H-indazole-1-carboxamides exhibited intriguing antiproliferative activity. Specifically, compounds like 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamide inhibited cell growth in various neoplastic cell lines at concentrations below 1 μM, causing cell cycle arrest in the G0–G1 phase .

Phosphoinositide 3-Kinase δ Inhibitors

Indazoles, including 3-Chloro-6-methyl-1H-indazole, can act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ). Targeting PI3Kδ is relevant for treating respiratory diseases .

Functional Molecules

Indazoles serve as key components in functional molecules used across various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles (a related heterocycle) highlight their importance .

Antioxidant Activity

While not specific to 3-Chloro-6-methyl-1H-indazole, related imidazole derivatives have been synthesized and evaluated for antioxidant activity. For instance, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives were tested using various assays, including hydrogen peroxide scavenging and nitric oxide scavenging .

Future Directions

Given the broad spectrum of pharmacological activities exhibited by indazole scaffolds, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on designing and synthesizing new indazole derivatives with improved pharmacological properties .

properties

IUPAC Name

3-chloro-6-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLANKYFLBMWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595846
Record name 3-Chloro-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-methyl-1H-indazole

CAS RN

885271-60-3
Record name 3-Chloro-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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